7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
“7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound that has been studied in the context of various chemical reactions . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activity .
Synthesis Analysis
The synthesis of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis
The molecular structure of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The compound has been involved in Suzuki–Miyaura cross-coupling reactions . These reactions are widely recognized as powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, melting point data can be obtained through thermal analysis .Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its trifluoromethyl group and pyrazolopyrimidine core are particularly useful in constructing molecules with potential biological activities. For instance, derivatives of this compound have been synthesized with promising antimicrobial properties .
Development of Pharmaceutical Agents
The pyrazolopyrimidine scaffold is integral to several pharmaceutical agents. Its modification can lead to the development of new therapeutic drugs with antiviral, antimicrobial, and anti-inflammatory properties. The trifluoromethyl group enhances the molecule’s lipophilicity, potentially improving its pharmacokinetic properties .
Agricultural Chemicals
Researchers have explored the use of this compound in the design of novel agricultural chemicals. Its structural framework allows for the creation of compounds with insecticidal and fungicidal activities, which could lead to safer and more effective pesticides .
Material Science
In material science, the compound’s unique structure could be utilized to create new materials with desirable properties such as increased thermal stability or specific electronic characteristics. Its ability to form stable heterocyclic rings makes it a candidate for advanced material synthesis .
Photophysical Research
The compound’s photophysical properties are of interest in the field of photochemistry. It can be used to study energy transfer processes or to develop new photoluminescent materials, potentially contributing to advancements in optical devices .
Organic Synthesis Methodology
As an organic synthesis building block, this compound is used to develop new synthetic methodologies. Its reactivity allows chemists to construct complex molecules more efficiently, which is crucial for the advancement of synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary target of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine interacts with its target, CDK2, by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Biochemical Pathways
The compound affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of pyrimidine nucleotides, which are essential for DNA replication and RNA synthesis . By affecting this pathway, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing, such as cancer cells .
Pharmacokinetics
The trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring could potentially enhance the compound’s lipophilicity, aiding in its absorption and distribution .
Result of Action
The molecular and cellular effects of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine’s action primarily involve the disruption of cell cycle progression, potentially leading to cell death . By inhibiting CDK2, the compound can induce cell cycle arrest, disrupting the normal proliferation of cells . This can be particularly effective against cancer cells, which often exhibit rapid and uncontrolled cell division .
Action Environment
The action, efficacy, and stability of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics .
Future Directions
The future directions for “7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” could involve further exploration of its biological activity. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders . Additionally, the compound could be studied for its potential anticancer activity .
properties
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-1-3-11-6-2-4-12-13(5)6/h2,4-5,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPHHUWPOZZPOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=NN2C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.